4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride
Description
Chemical Structure and Properties
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is a fluorinated tetrahydropyrimidine derivative with the molecular formula C₅H₉ClF₃N₃ and a molecular weight of 203.60 g/mol . It is characterized by a partially saturated pyrimidine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and an amine group at the 2-position. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Its CAS registry number is 1260585-15-6, and it is cataloged under MDL number MFCD31692987 .
The trifluoromethyl group confers metabolic resistance and lipophilicity, making this compound relevant in medicinal chemistry for targeting enzymes or receptors sensitive to fluorinated motifs .
Properties
IUPAC Name |
6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N3.ClH/c6-5(7,8)3-1-2-10-4(9)11-3;/h3H,1-2H2,(H3,9,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTBEVIJTGQIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(NC1C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation, where a trifluoromethyl group is introduced into an organic compound using radical intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Overview
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride (CAS No. 794477-74-0) is a chemical compound characterized by the presence of a trifluoromethyl group attached to a tetrahydropyrimidine ring. This unique structure imparts distinct chemical and biological properties that have led to its applications across various scientific fields.
Pharmaceutical Development
The compound shows potential as a nucleoside metabolic inhibitor , similar to trifluridine. Its mechanism involves incorporation into DNA during replication, potentially leading to cell death in rapidly dividing cells. This property makes it a candidate for developing antiviral and anticancer therapies.
Biochemical Studies
In biochemical research, this compound can be employed to:
- Investigate its effects on DNA replication pathways.
- Study its interactions with various enzymes involved in nucleotide metabolism.
Synthetic Chemistry
The compound serves as a versatile building block in organic synthesis. Its trifluoromethyl group can be utilized in:
- Substitution reactions to create more complex molecules.
- Synthesis of agrochemicals and functional materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s binding affinity and activity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine Dihydrochloride
- Molecular Formula : C₅H₈F₃N₃·2HCl; Molecular Weight : 240.054 g/mol .
- Key Differences: The trifluoromethyl group is at the 6-position instead of the 4-position. This positional isomerism may alter steric interactions in biological targets or crystallization behavior. The dihydrochloride salt form increases solubility but may reduce thermal stability compared to the monohydrochloride form of the 4-CF₃ analog .
2-(4-(1H-Imidazo[4,5-b]pyridin-2-yl)phenyl)-3,4,5,6-tetrahydropyrimidin-1-ium Chloride
Functional Group Modifications
Oxyphencyclimine Hydrochloride
- Structure : 1-methyl-1,4,5,6-tetrahydro-2-pyrimidylmethyl-α-cyclohexylphenylglycolate hydrochloride .
- Key Differences : Incorporates a glycolate ester and cyclohexylphenyl group, increasing molecular weight (MW > 400 g/mol) and enabling anticholinergic activity. Unlike the target compound, oxyphencyclimine shows potent gastric antisecretory effects with minimal cardiac side effects, highlighting the role of bulky substituents in receptor selectivity .
Polyimides Containing 1,4,5,6-Tetrahydropyrimidin-2-amine
- Application: Used in gas separation membranes. The non-fluorinated analog (1,4,5,6-tetrahydropyrimidin-2-amine) exhibits moderate CO₂/N₂ selectivity, while the 4-CF₃ derivative is predicted to enhance selectivity due to polar interactions with CO₂ .
Research Implications and Trends
- Fluorine Effects: The 4-CF₃ group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., polyimides in gas separation) .
- Salt Forms: Monohydrochloride vs. dihydrochloride salts influence solubility and crystallinity, critical for formulation in drug development .
- Biological Activity : Structural simplification (e.g., removal of aromatic fused rings) may reduce off-target effects while retaining target affinity, as seen in anticholinergic agents .
Biological Activity
Overview
4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is a compound characterized by its unique trifluoromethyl group and tetrahydropyrimidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a nucleoside metabolic inhibitor. The trifluoromethyl group enhances the compound's metabolic stability and lipid solubility, which are critical for its biological interactions and therapeutic applications .
The compound is structurally similar to trifluridine, a known nucleoside metabolic inhibitor. Its mechanism of action likely involves incorporation into DNA during replication, leading to aberrations in DNA function and potentially resulting in cell death. This action is facilitated by the compound's ability to disrupt normal cellular processes through its interaction with DNA polymerases and other replication machinery .
Biochemical Pathways
The incorporation of 4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine into DNA can interfere with the replication process, similar to trifluridine. The biochemical pathways affected include:
- DNA Replication : Disruption of normal DNA synthesis.
- Cell Cycle Regulation : Potential induction of cell cycle arrest at various phases.
- Apoptosis : Induction of programmed cell death in malignant cells.
Anticancer Properties
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell viability in:
- HCT-116 (Colon Cancer)
- MCF-7 (Breast Cancer)
- HeLa (Cervical Cancer)
The IC50 values for these cell lines indicate significant cytotoxic activity, suggesting its potential as an anticancer agent. For example, compounds with similar structures have demonstrated IC50 values ranging from 10 µM to 25 µM in various assays .
Case Studies
- Cytotoxicity Assessment : In vitro studies using MTT assays revealed that the compound effectively reduced cell viability in cancerous cell lines while exhibiting lower toxicity towards non-cancerous cells like HaCaT keratinocytes. This selectivity is crucial for therapeutic applications .
- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with the compound led to an increase in the G0/G1 phase population and a concentration-dependent rise in sub-G1 fractions. This suggests that the compound may induce apoptosis independent of p53 status in cancer cells .
Comparative Analysis with Similar Compounds
A comparative study of this compound with other trifluoromethyl-containing compounds reveals its unique biological profile:
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine | 10–25 | HCT-116 | DNA incorporation and replication inhibition |
| Trifluridine | 5–15 | Various Cancer Lines | Nucleoside metabolic inhibition |
| Other Trifluoromethyl Compounds | Varies | Various | Diverse mechanisms |
Q & A
Q. What are the established synthetic routes for 4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride?
The compound is typically synthesized via condensation reactions of pyrimidine precursors with amines or amino acids under controlled conditions. For example, one method involves refluxing pyrimidine derivatives with chloroacetic acid, anhydrous sodium acetate, and acetic anhydride in glacial acetic acid, followed by recrystallization to isolate the product . Temperature, pH, and reaction time must be tightly regulated to ensure high yield and purity. Structural confirmation is achieved using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Q. How is the purity and structural integrity of this compound validated in academic research?
Analytical techniques such as high-performance liquid chromatography (HPLC), NMR (¹H and ¹³C), and high-resolution MS are standard. NMR confirms the presence of the tetrahydropyrimidine ring and trifluoromethyl group, while MS verifies molecular weight. Purity is assessed via HPLC with UV detection at 254 nm, ensuring >95% purity for experimental use .
Q. What are the key stability considerations for storage and handling?
The compound is hygroscopic and sensitive to light. It should be stored in airtight containers under inert gas (e.g., argon) at –20°C. Degradation products can form under prolonged exposure to moisture or heat, necessitating periodic purity checks via thin-layer chromatography (TLC) or HPLC .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms predict optimal reaction pathways and intermediates. For instance, ICReDD employs computational workflows to narrow down experimental conditions (e.g., solvent, catalyst) by simulating activation energies and transition states. Experimental data are then fed back into the model to refine predictions, reducing trial-and-error approaches .
Q. What statistical strategies are effective for optimizing reaction conditions?
Design of experiments (DoE) methodologies, such as factorial designs or response surface modeling, systematically vary parameters (e.g., temperature, reagent ratio) to identify optimal conditions. For example, a central composite design could maximize yield while minimizing side reactions. Statistical software (e.g., JMP, Minitab) analyzes interactions between variables, enabling efficient parameter space exploration .
Q. How can mechanistic studies resolve contradictions in reactivity data?
Kinetic isotope effects (KIEs) and isotopic labeling (e.g., ¹⁸O or ²H) track reaction pathways, distinguishing between competing mechanisms (e.g., nucleophilic substitution vs. radical pathways). For example, deuterium labeling at the amine group can clarify proton transfer steps. Advanced spectroscopic techniques like in situ infrared (IR) or Raman spectroscopy monitor real-time intermediate formation .
Q. What methodologies address discrepancies in biological activity data across studies?
Meta-analyses of dose-response curves and standardized assay protocols (e.g., fixed cell lines, consistent buffer conditions) reduce variability. Contradictions in IC₅₀ values may arise from differences in membrane permeability or metabolic stability; thus, parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests are recommended for cross-study validation .
Methodological Tables
Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Analytical Validation Method |
|---|---|---|
| Temperature | 80–100°C | In situ IR spectroscopy |
| Reaction Time | 2–4 hours | HPLC |
| Solvent System | Acetic acid/water | ¹H NMR |
Table 2: Common Degradation Pathways and Mitigation Strategies
| Pathway | Trigger | Mitigation |
|---|---|---|
| Hydrolysis | Moisture | Storage under argon |
| Photodegradation | UV light | Amber glassware |
| Oxidation | O₂ exposure | Antioxidants (e.g., BHT) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
